molecular formula C6H9NaO7 B1260174 Sodium glucuronate CAS No. 7182-77-6

Sodium glucuronate

Cat. No.: B1260174
CAS No.: 7182-77-6
M. Wt: 216.12 g/mol
InChI Key: WNFHGZLVUQBPMA-UHFFFAOYSA-M
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Description

G2013 (sodium), also known as guluronic acid sodium, is a nonsteroidal anti-inflammatory agent. It is an uronic acid monosaccharide and a glucuronic acid diastereoisomer. This compound has shown promising anti-inflammatory and immunomodulatory properties, making it a subject of interest in various scientific research fields .

Scientific Research Applications

Guluronic acid sodium has a wide range of scientific research applications:

Mechanism of Action

Target of Action

Sodium glucuronate, the sodium salt of glucuronic acid , primarily targets the process of glucuronidation . Glucuronidation is a biochemical reaction that links glucuronic acid to a molecule, enhancing its solubility for more efficient transport .

Mode of Action

This compound interacts with its targets by replacing the hydrogen ions (H+) in gluconic acid with sodium ions (Na+), resulting in the formation of Sodium Gluconate . This reaction primarily involves a chemical process where gluconic acid is neutralized with sodium hydroxide (NaOH) .

Biochemical Pathways

This compound is involved in the uronic acid pathway . This pathway is crucial for converting carbohydrates like glucose into uronic acids, which are necessary intermediates in a number of metabolic processes . The uronic acid pathway of glucose conversion to glucuronate begins by conversion of glucose-6-phosphate to glucose-1-phosphate by phosphoglucomutase, and then activated to UDP-glucose by UDP-glucose pyrophosphorylase. UDP-glucose is oxidized to UDP-glucuronate by the NAD + -requiring enzyme, UDP-glucose dehydrogenase .

Pharmacokinetics

It’s known that this compound is highly water-soluble , which may influence its absorption, distribution, metabolism, and excretion (ADME) properties. The high water solubility of this compound could potentially enhance its bioavailability.

Result of Action

The primary result of this compound’s action is the formation of Sodium Gluconate . This compound is known for its chelating properties and is utilized as a chelating agent in various processes . It finds applications in textile, metal surface treatment, cement, and more .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, the conversion of gluconic acid to Sodium Gluconate involves a chemical reaction where gluconic acid is neutralized with sodium hydroxide (NaOH) . This reaction is dependent on the pH of the environment. Moreover, this compound’s high water solubility suggests that it may be more effective in aqueous environments.

Safety and Hazards

Sodium glucuronate may cause irritation and redness for susceptible individuals . It may cause mild irritation to the eyes and skin . If ingested in large amounts, it may cause nausea and stomach pain .

Future Directions

Sodium glucuronate can be produced by the direct oxidation of starch with concentrated nitric acid . In this preparation, the low availability of water keeps the starch polymers from hydrolyzing and only oxidizes the free hydroxyls, in much the same way that nitrogen dioxide would oxidize the starch .

Biochemical Analysis

Biochemical Properties

Sodium glucuronate is involved in the biochemical process known as glucuronidation, where it conjugates with various molecules to increase their solubility. This process is catalyzed by the enzyme UDP-glucuronosyltransferase, which transfers glucuronic acid from UDP-glucuronic acid to substrates such as drugs, bilirubin, hormones, and other xenobiotics. The interaction between this compound and these substrates results in the formation of glucuronides, which are more water-soluble and can be easily excreted from the body .

Cellular Effects

This compound influences various cellular processes by enhancing the solubility and excretion of potentially harmful substances. It plays a significant role in cell signaling pathways, gene expression, and cellular metabolism. By facilitating the removal of toxins and drugs, this compound helps maintain cellular homeostasis and prevents the accumulation of harmful substances that could disrupt cellular functions .

Molecular Mechanism

At the molecular level, this compound exerts its effects through the process of glucuronidation. This involves the binding of glucuronic acid to substrates via glycosidic bonds, catalyzed by UDP-glucuronosyltransferase. This enzyme-mediated reaction results in the formation of glucuronides, which are more hydrophilic and can be readily excreted. This compound also interacts with various biomolecules, including enzymes and transport proteins, to facilitate the detoxification process .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can vary over time. Studies have shown that this compound is relatively stable under standard laboratory conditions. Its stability can be influenced by factors such as temperature, pH, and the presence of other chemicals. Long-term studies have indicated that this compound can maintain its efficacy in promoting the excretion of toxins and drugs over extended periods .

Dosage Effects in Animal Models

The effects of this compound in animal models have been studied extensively. At lower dosages, this compound effectively enhances the excretion of toxins and drugs without causing adverse effects. At higher dosages, it can lead to toxic effects, including liver and kidney damage. These threshold effects highlight the importance of determining the optimal dosage for therapeutic applications .

Metabolic Pathways

This compound is involved in the glucuronate pathway, where it is synthesized from glucose-6-phosphate through a series of enzymatic reactions. This pathway involves enzymes such as UDP-glucose dehydrogenase and UDP-glucuronosyltransferase. This compound also plays a role in the phase II metabolism of xenobiotics, where it conjugates with various substrates to form glucuronides, facilitating their excretion .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with transport proteins such as multidrug resistance protein 1 (MRP1), which facilitates the transport of glucuronide conjugates across cellular membranes. This interaction ensures the efficient excretion of glucuronides from cells and their subsequent elimination from the body .

Subcellular Localization

This compound is primarily localized in the cytoplasm, where it participates in the glucuronidation process. It may also be found in other subcellular compartments, such as the endoplasmic reticulum, where UDP-glucuronosyltransferase is located. The subcellular localization of this compound is crucial for its role in detoxification and the maintenance of cellular homeostasis .

Preparation Methods

Synthetic Routes and Reaction Conditions: Guluronic acid sodium can be prepared from alginic acid sodium salt. The preparation involves the acid hydrolysis of alginic acid sodium salt, followed by purification processes. The detailed synthetic route includes dissolving alginic acid sodium salt in water, followed by acid hydrolysis using hydrochloric acid. The solution is then neutralized with sodium hydroxide, and the product is purified through crystallization .

Industrial Production Methods: In industrial settings, the production of guluronic acid sodium involves large-scale acid hydrolysis of alginic acid sodium salt. The process is optimized to ensure high yield and purity of the final product. The industrial production also includes steps for the removal of impurities and stabilization of the compound to prevent degradation .

Chemical Reactions Analysis

Types of Reactions: Guluronic acid sodium undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

    Oxidation: Guluronic acid sodium can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide under acidic conditions.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Substitution reactions involve the replacement of functional groups in the molecule, often using reagents like halogens or alkylating agents.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of guluronic acid sodium can lead to the formation of glucuronic acid derivatives, while reduction can yield various alcohols .

Comparison with Similar Compounds

    Glucuronic Acid: A similar uronic acid with comparable anti-inflammatory properties.

    Hyaluronic Acid: Another polysaccharide with applications in medicine and cosmetics.

    Chondroitin Sulfate: A compound used in the treatment of osteoarthritis.

Uniqueness: Guluronic acid sodium is unique due to its specific anti-inflammatory and immunomodulatory properties. Unlike other similar compounds, it has shown significant potential in treating autoimmune diseases and reducing inflammation without major side effects .

Properties

IUPAC Name

sodium;2,3,4,5-tetrahydroxy-6-oxohexanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O7.Na/c7-1-2(8)3(9)4(10)5(11)6(12)13;/h1-5,8-11H,(H,12,13);/q;+1/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNFHGZLVUQBPMA-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=O)C(C(C(C(C(=O)[O-])O)O)O)O.[Na+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9NaO7
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Sodium glucuronate
Reactant of Route 2
Sodium glucuronate
Reactant of Route 3
Sodium glucuronate
Reactant of Route 4
Sodium glucuronate
Reactant of Route 5
Sodium glucuronate
Reactant of Route 6
Sodium glucuronate
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Q & A

Q1: Does sodium glucuronate play a role in bilirubin conjugation in newborns?

A1: While initial studies suggested this compound as a potential treatment for neonatal jaundice, further research revealed its ineffectiveness in enhancing bilirubin glucuronide formation in newborns. Parenteral administration did not consistently reduce serum bilirubin levels, making exchange transfusion the only reliable treatment option. [, , ]

Q2: What is the molecular formula and weight of this compound?

A2: While the provided research papers do not explicitly state the molecular formula and weight of this compound, its structure is well-known. It is the sodium salt of glucuronic acid, with a molecular formula of C6H9NaO7 and a molecular weight of 216.12 g/mol.

Q3: Does this compound affect the stability of hyaluronic acid solutions?

A5: Adding short segments of sodium hyaluronate (sHA), derived from hyaluronic acid, to high molecular weight hyaluronic acid solutions can influence their viscoelasticity. Interestingly, the effects depend on the chain length of the added sHA, with shorter segments decreasing and longer segments increasing the storage (G') and loss (G") moduli in both aqueous solutions and physiological saline (with the exception of shorter segments in saline not affecting the moduli). []

Q4: How does this compound contribute to the stability of alprostadil in pharmaceutical formulations?

A6: this compound is included in a novel liposomal formulation of alprostadil, a prostaglandin E1 analog, along with components like soybean and yolk lecithin, cholesterol, beta-sitosterol, polyethylene glycol, and vitamin C. While the specific role of this compound in this formulation's stability isn't detailed, its presence suggests potential contributions to maintaining alprostadil's stability and efficacy. []

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